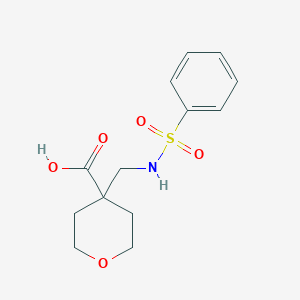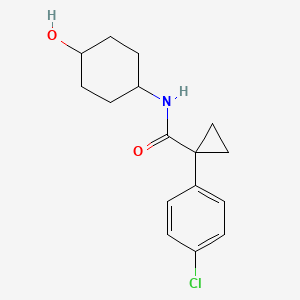![molecular formula C10H13N3O3 B6646985 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646985.png)
1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid, also known as CPP-115, is a novel gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has been studied for its potential therapeutic benefits in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. CPP-115 has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety, and may also have potential as a treatment for addiction.
Mecanismo De Acción
1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid can increase the levels of GABA in the brain, which can help to reduce seizures and anxiety, and may also have potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid has also been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction. In addition, 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid is that it has been shown to be effective in preclinical models of a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Another advantage is that 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. One limitation is that the safety and efficacy of 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid in humans is not yet fully understood, and further clinical studies are needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid. One area of interest is the potential use of 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is the potential use of 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid as a treatment for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, further studies are needed to determine the safety and efficacy of 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid in humans, and to identify any potential side effects or drug interactions.
Métodos De Síntesis
1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid involves the reaction of 1-methylpyrazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting compound with cyclopropanecarbonyl chloride. The final step involves the reaction of the resulting compound with ammonia to produce 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid has been studied extensively in preclinical models of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In animal models, 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. 1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid has also been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Propiedades
IUPAC Name |
1-[[(1-methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-13-5-7(4-12-13)8(14)11-6-10(2-3-10)9(15)16/h4-5H,2-3,6H2,1H3,(H,11,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFUYXRPMIDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)

![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
![1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646967.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646992.png)
![1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646996.png)